molecular formula C14H18BrNOS B2493498 N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide CAS No. 403834-96-8

N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide

Cat. No.: B2493498
CAS No.: 403834-96-8
M. Wt: 328.27
InChI Key: IHFDOQZTOHEJKN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide: is an organic compound that features a bromophenyl group attached to an acetamide moiety, with a cyclohexylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide typically involves the following steps:

    Bromination: The starting material, aniline, is brominated to form 4-bromoaniline.

    Acylation: The 4-bromoaniline undergoes acylation with chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide.

    Thioether Formation: The N-(4-bromophenyl)-2-chloroacetamide is then reacted with cyclohexanethiol to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its unique structural features.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the cyclohexylsulfanyl group, making it less hydrophobic.

    N-(4-bromophenyl)-2-(methylsulfanyl)acetamide: Has a methylsulfanyl group instead of a cyclohexylsulfanyl group, affecting its steric and electronic properties.

Uniqueness:

  • The presence of the cyclohexylsulfanyl group in N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide imparts unique steric and electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-cyclohexylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFDOQZTOHEJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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